Docosyl caffeate
Overview
Description
Docosyl caffeate is a natural product found in Halocnemum strobilaceum, Acer triflorum, and other organisms . It has been identified as a moderate antioxidant, significant anti-inflammatory, and potent elastase inhibitor (IC50=1.4 µg/mL) .
Molecular Structure Analysis
The molecular formula of Docosyl caffeate is C31H52O4 . The IUPAC name is docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . The molecular weight is 488.7 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Docosyl caffeate include a molecular weight of 488.7 g/mol, XLogP3 of 13.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 24 .Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Docosyl caffeate, a caffeic acid derivative, has shown significant bioactivity in various studies. For instance, it exhibited potent elastase inhibitory activity and moderate antioxidant activity in both DPPH and ABTS scavenging assays (Dey et al., 2009). These findings suggest its role in anti-ulcer properties of certain plants like Glycyrrhiza glabra. Similarly, research on Artemisia argyi leaves identified docosyl caffeate as one of the caffeic acid esters with moderate antioxidant activities (Lv et al., 2013).
Neuroprotective and Anti-apoptotic Effects
Docosyl caffeate has been explored for its neuroprotective effects. In a study, its derivative, 1-docosanoyl cafferate, isolated from Rhus verniciflua, showed anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This compound attenuated LPS-induced NO production and mRNA and protein expression of iNOS, suggesting its potential in neurodegenerative disease treatment (Lee et al., 2011).
Anticancer Properties
Research on various caffeate derivatives, including docosyl caffeate, has demonstrated their potential anticancer properties. For instance, studies have highlighted their ability to induce apoptosis in cancer cells, such as COLO 205 human colorectal carcinoma cells, and modulate the expression of proteins involved in apoptotic pathways (Chou et al., 2012).
Applications in Traditional Medicine
Compounds like docosyl caffeate have been isolated from traditional medicinal plants, indicating their potential role in traditional medicine applications. For example, docosyl caffeate was identified as a constituent of Ligularia duciforms, a plant used in traditional medicine (Lin et al., 2005).
Future Directions
properties
IUPAC Name |
docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHMEMJBCLEBP-WJTDDFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyl caffeate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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